2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a synthetic organic compound classified as an acetamide derivative. It is characterized by the presence of an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves several steps:
Formation of 2,4,6-trifluorobenzylamine: This is achieved by reacting 2,4,6-trifluorobenzyl chloride with ammonia.
Acylation: The resulting 2,4,6-trifluorobenzylamine is then acylated with acetic anhydride to form 2,4,6-trifluoro-N-(2,2,2-trifluoroethoxy)acetamide.
Hydrolysis and Neutralization: The acetamide is hydrolyzed and neutralized with hydrochloric acid to yield this compound[][2].
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes:
Large-scale acylation: Using industrial-grade acetic anhydride and 2,4,6-trifluorobenzylamine.
Efficient hydrolysis: Employing continuous flow reactors for hydrolysis and neutralization steps to enhance efficiency and scalability[][2].
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Production of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,2,2-trifluoroethyl)acetamide
- 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
- 2-amino-N-(2,2,2-trifluoroethoxy)acetamide
Uniqueness
2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is unique due to its trifluoroethoxy substituent, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research for developing compounds with enhanced bioavailability and efficacy .
Properties
CAS No. |
1955520-96-3 |
---|---|
Molecular Formula |
C4H8ClF3N2O2 |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.